3-(4-Methylphenyl)thiadiazol-3-ium-4-olate
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Overview
Description
3-(4-Methylphenyl)thiadiazol-3-ium-4-olate is a chemical compound with the molecular formula C9H8N2OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)thiadiazol-3-ium-4-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)thiadiazol-3-ium-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
3-(4-Methylphenyl)thiadiazol-3-ium-4-olate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)thiadiazol-3-ium-4-olate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)thiadiazol-3-ium-4-olate
- 3-(4-Chlorophenyl)thiadiazol-3-ium-4-olate
- 3-(4-Methoxyphenyl)thiadiazol-3-ium-4-olate
Uniqueness
3-(4-Methylphenyl)thiadiazol-3-ium-4-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
21988-82-9 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1λ4-thia-2,3-diazacyclopenta-1,5-dien-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-7-2-4-8(5-3-7)11-9(12)6-13-10-11/h2-6H,1H3 |
InChI Key |
NQHKNMTTYKURAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=S=N2 |
Origin of Product |
United States |
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